molecular formula C20H16ClNO2 B12469826 4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide

4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide

Cat. No.: B12469826
M. Wt: 337.8 g/mol
InChI Key: KTEQFCSAFORTBQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a phenyl ring with a methylphenoxy group. Its chemical formula is C20H16ClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylphenoxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(4-methylphenoxy)aniline.

Scientific Research Applications

4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methylphenoxy group.

    4-Chloro-3-ethyl-1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrazole-5-carboxamide: Contains a pyrazole ring in addition to the benzamide structure.

Uniqueness

4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylphenoxy group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-methylphenoxy)phenyl]benzamide

InChI

InChI=1S/C20H16ClNO2/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)

InChI Key

KTEQFCSAFORTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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